molecular formula C12H14BrFN2O3 B7137266 N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide

N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide

Cat. No.: B7137266
M. Wt: 333.15 g/mol
InChI Key: FLDMUXGIEQTHCZ-UHFFFAOYSA-N
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Description

N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxymethyl group attached to the morpholine ring, and a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O3/c13-10-5-8(1-2-11(10)14)15-12(18)16-3-4-19-9(6-16)7-17/h1-2,5,9,17H,3-4,6-7H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDMUXGIEQTHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC(=C(C=C2)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.

    Morpholine Ring Formation: The brominated and fluorinated phenyl compound is then reacted with a suitable amine to form the morpholine ring.

    Hydroxymethylation: The morpholine ring is hydroxymethylated using formaldehyde or a similar reagent.

    Carboxamidation: Finally, the hydroxymethylated morpholine compound is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(3-bromo-4-fluorophenyl)-2-(carboxylic acid)morpholine-4-carboxamide.

    Reduction: Formation of N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide is dependent on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, while the hydroxymethyl and carboxamide groups can influence its solubility and stability.

Comparison with Similar Compounds

N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide can be compared to other compounds with similar structures, such as:

    N-(3-chloro-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromo-4-methylphenyl)-2-(hydroxymethyl)morpholine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.

    N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

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